molecular formula C19H26N2O6 B13339283 tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

Cat. No.: B13339283
M. Wt: 378.4 g/mol
InChI Key: MLVHOVZLXPLSLZ-UHFFFAOYSA-N
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Description

This compound features a morpholine ring substituted with a tert-butyl carbamate group and a 4-formylphenoxyacetyl moiety. Its molecular formula is C₁₉H₂₆N₂O₆ (calculated molecular weight: 378.4 g/mol), distinct from analogs due to the formyl substituent and morpholine core .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl N-[[4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)20-10-16-11-21(8-9-25-16)17(23)13-26-15-6-4-14(12-22)5-7-15/h4-7,12,16H,8-11,13H2,1-3H3,(H,20,24)

InChI Key

MLVHOVZLXPLSLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the Morpholine Derivative

The core of the compound involves a morpholine ring substituted with an acetylphenoxy moiety. The synthesis of such derivatives typically proceeds via nucleophilic substitution or acylation reactions:

  • Starting Material: Morpholine, a heterocyclic amine, serves as the scaffold.
  • Functionalization: The morpholine nitrogen undergoes acylation with an appropriate acyl chloride or anhydride, such as 4-acetylbenzoyl chloride, under basic conditions, often in polar aprotic solvents like dichloromethane or tetrahydrofuran, with catalysts such as pyridine to facilitate acylation.

This step yields a morpholine derivative bearing an acetylphenoxy group, which is crucial for subsequent coupling reactions.

Introduction of the 4-Formylphenoxy Group

The aldehyde functionality at the para-position of the phenoxy group is introduced via a formylation process:

  • Method: Typically, electrophilic aromatic substitution using formylating agents such as paraformaldehyde or formyl chloride in the presence of catalysts like zinc chloride or polyphosphoric acid.
  • Reaction Conditions: Mild heating and controlled stoichiometry ensure selective substitution at the para-position without overreaction.

This yields a 4-formylphenoxy derivative, which is essential for subsequent carbamate formation.

Formation of the Methyl Linkage

The next critical step involves linking the morpholine derivative to the carbamate group via a methyl spacer:

  • Approach: A nucleophilic substitution reaction where the amino group on the morpholine ring reacts with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions to form a methylated intermediate.
  • Alternative: Use of formaldehyde or paraformaldehyde in a Mannich-type reaction to introduce the methyl linkage.

This step results in a methyl-bridged intermediate, setting the stage for carbamate attachment.

Carbamate Functionalization

The final step involves installing the tert-butyl carbamate group:

  • Reagents: Tert-butyl chloroformate (Boc anhydride) is commonly employed for carbamate formation. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine.
  • Reaction Conditions: Conducted in anhydrous solvents like dichloromethane at low temperatures (0°C to room temperature) to prevent side reactions and ensure high yield.
  • Outcome: The amino group on the methyl-linked morpholine derivative reacts with tert-butyl chloroformate to form the desired carbamate, completing the synthesis.

Purification and Structural Confirmation

Post-synthesis, purification via column chromatography or recrystallization is essential to obtain a pure product. Structural elucidation is confirmed through spectral techniques:

Summary of the Synthesis Pathway

Step Description Reagents Conditions Purpose
1 Acylation of morpholine 4-Acetylbenzoyl chloride Polar aprotic solvent, pyridine Introduce acetylphenoxy group
2 Para-formylation of phenoxy Paraformaldehyde Mild heating Add aldehyde functionality
3 Methyl linkage formation Formaldehyde or methylating agent Controlled temperature Link morpholine to carbamate precursor
4 Carbamate formation Tert-butyl chloroformate Anhydrous, low temperature Install tert-butyl carbamate group

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also interact with enzymes, altering their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. tert-Butyl 2-(4-formylphenoxy)acetate (OT-1391)
  • Structure : Lacks the morpholine-carbamate framework, featuring a simple acetate ester.
  • Key Differences :
    • Reactivity : The ester group in OT-1391 is more prone to hydrolysis than the carbamate in the target compound.
    • Polarity : Absence of the morpholine ring reduces hydrogen-bonding capacity.
    • Molecular Weight : 292.3 g/mol (C₁₅H₁₈O₅) vs. 378.4 g/mol for the target compound.
2.2. tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
  • Structure: Replaces the formyl group with an acetyl (-COCH₃) on the phenoxy ring.
  • Key Differences :
    • Electronic Effects : The acetyl group is electron-withdrawing but less reactive than formyl in nucleophilic additions.
    • Molecular Weight : 392.4 g/mol (C₂₀H₂₈N₂O₆) vs. 378.4 g/mol for the target compound.
    • Solubility : Increased hydrophobicity due to the acetyl group may reduce aqueous solubility compared to the formyl analog .
2.3. tert-Butyl 3-(4-formylphenoxy)azetidine-1-carboxylate (QD-3510)
  • Structure : Substitutes morpholine with a strained azetidine (4-membered ring).
  • Hydrogen Bonding: Absence of morpholine’s oxygen reduces polarity and solubility. Molecular Formula: C₁₇H₂₂N₂O₄ (MW: 318.4 g/mol), significantly lighter than the target compound .
2.4. tert-Butyl 4-formyloxazol-2-ylcarbamate (HA-0030)
  • Structure : Replaces the phenyl ring with an oxazole heterocycle.
  • Key Differences :
    • Electronic Properties : Oxazole’s electron-deficient nature alters reactivity in cycloadditions or metal-catalyzed couplings.
    • Bioactivity : Oxazole rings are common in pharmaceuticals (e.g., antivirals), suggesting divergent applications compared to the phenyl-morpholine framework .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₂₆N₂O₆ 378.4 Morpholine, carbamate, formyl
OT-1391 C₁₅H₁₈O₅ 292.3 Ester, formyl
QD-3510 C₁₇H₂₂N₂O₄ 318.4 Azetidine, carbamate, formyl
HA-0030 C₁₁H₁₄N₂O₄ 238.2 Oxazole, carbamate, formyl
tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate C₂₀H₂₈N₂O₆ 392.4 Morpholine, carbamate, acetyl

Biological Activity

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is a synthetic organic compound notable for its complex structure and potential therapeutic applications. With a molecular formula of C19H26N2O6 and a molecular weight of approximately 378.42 g/mol, this compound features a tert-butyl group, a morpholine ring, and a formylphenoxyacetyl moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of This compound is primarily attributed to its structural components, particularly the morpholine ring, which is often associated with enhanced pharmacological effects. Compounds with similar structures have been investigated for various biological activities, including:

  • Anti-cancer properties : Preliminary studies suggest that compounds with analogous structures may inhibit cancer cell proliferation.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Enzyme inhibition : It might act as an inhibitor for specific enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential efficacy and mechanism of action for This compound . The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
tert-Butyl N-(4-formylbenzyl)carbamate156866-52-3Similar carbamate structure; different substituents
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate1955560-73-2Contains a different phenoxy substituent; similar morpholine structure
tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate1803572-28-2Shares morpholine and acetophenone features; differing acetamide

This table highlights the uniqueness of This compound , particularly in its specific substituents and potential biological activities.

Case Studies and Experimental Data

Research studies focusing on the interactions of tert-butyl N-{(4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate with biological targets are crucial for understanding its pharmacodynamics. Some key findings include:

  • In vitro Studies : Initial investigations indicate that this compound has moderate protective effects against cellular damage induced by oxidative stress. For instance, similar compounds have shown the ability to reduce levels of TNF-alpha and free radicals in astrocytes exposed to amyloid-beta peptides, suggesting potential neuroprotective effects .
  • In vivo Studies : In animal models, compounds with similar structures have demonstrated efficacy in reducing amyloid-beta aggregation and improving cognitive function in Alzheimer's disease models. This suggests that tert-butyl N-{(4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate could be beneficial in treating neurodegenerative disorders .
  • Toxicity Profile : The compound's safety profile has been assessed through various toxicity tests, indicating that it may cause skin irritation upon exposure but shows low acute toxicity when ingested .

Q & A

Q. Basic Research Focus :

  • In vitro enzyme inhibition assays : Measure IC₅₀ against targets like kinases or proteases, using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay).
  • Cell viability assays : Screen for anticancer activity via MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Research Focus :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified phenoxy or morpholine groups to identify pharmacophores.
  • Target engagement validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

How do reaction conditions influence the stability of the formyl group in this compound?

Basic Research Focus :
The 4-formylphenoxy group is sensitive to nucleophilic attack and oxidation. Stability can be preserved by:

  • Avoiding basic conditions (pH >8) to prevent aldol condensation.
  • Using inert atmospheres (N₂/Ar) during synthesis to limit oxidation to carboxylic acid .

Advanced Research Focus :
For long-term storage, lyophilization or formulation in anhydrous DMSO at -20°C is recommended. Degradation pathways can be analyzed via LC-MS or HPLC-PDA to identify byproducts .

What analytical techniques are most reliable for characterizing this compound?

Q. Basic Research Focus :

  • NMR (¹H/¹³C) : Confirm regiochemistry of the morpholine ring and carbamate linkage.
  • HRMS (ESI-TOF) : Verify molecular formula (C₁₉H₂₃NO₅; exact mass 377.42 Da) .

Q. Advanced Research Focus :

  • X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding networks) .
  • FT-IR : Monitor carbonyl stretches (C=O at ~1680 cm⁻¹ for carbamate, ~1700 cm⁻¹ for acetyl) to assess functional group integrity .

How can researchers address low yields in the final carbamate protection step?

Q. Basic Research Focus :

  • Reagent optimization : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP as a catalyst to enhance reactivity.
  • Solvent selection : DMF or acetonitrile improves solubility of intermediates .

Q. Advanced Research Focus :

  • Flow chemistry : Continuous processing reduces side reactions and improves mixing efficiency.
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real time .

What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Q. Basic Research Focus :

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500, logP <5).
  • SwissADME : Predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. Advanced Research Focus :

  • Molecular dynamics (MD) simulations : Model membrane permeation and protein binding.
  • QSAR models : Corrogate structural features (e.g., logD, polar surface area) with observed in vivo data .

How should researchers handle discrepancies between in vitro and in vivo activity data?

Q. Basic Research Focus :

  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., esterase-mediated hydrolysis of the acetyl group).
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .

Q. Advanced Research Focus :

  • Metabolite identification : HR-MS/MS to detect phase I/II metabolites.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map off-target effects .

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